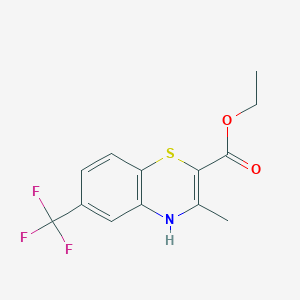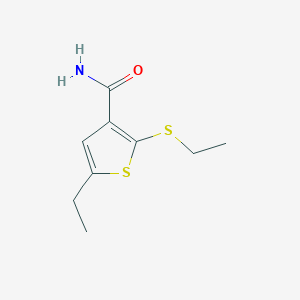
(2Z)-N-(4-butoxybenzyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BUTOXYBENZYL)-2-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a butoxybenzyl group, a nitrophenyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BUTOXYBENZYL)-2-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves a multi-step process. The initial step often includes the preparation of the butoxybenzyl and nitrophenyl intermediates, followed by their condensation with hydrazinecarbothioamide under controlled conditions. Common reagents used in these reactions include solvents like dichloromethane and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps like recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-BUTOXYBENZYL)-2-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-BUTOXYBENZYL)-2-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-BUTOXYBENZYL)-2-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenyl)-L-prolinol: Known for its nonlinear optical properties.
N-(4-Nitrophenyl)-L-alanine: Studied for its biochemical applications.
Uniqueness
N-(4-BUTOXYBENZYL)-2-[(Z)-1-(4-NITROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its butoxybenzyl and nitrophenyl groups provide versatility in chemical synthesis and biological interactions.
Propiedades
Fórmula molecular |
C19H22N4O3S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-[(4-butoxyphenyl)methyl]-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C19H22N4O3S/c1-2-3-12-26-18-10-6-15(7-11-18)13-20-19(27)22-21-14-16-4-8-17(9-5-16)23(24)25/h4-11,14H,2-3,12-13H2,1H3,(H2,20,22,27)/b21-14- |
Clave InChI |
VURLAGFNSGHSIZ-STZFKDTASA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)CNC(=S)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(Z)-diazene-1,2-diyldi-1,2,5-oxadiazole-4,3-diyl]diacetic acid](/img/structure/B14949874.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949882.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)

![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)
![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol](/img/structure/B14949942.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

